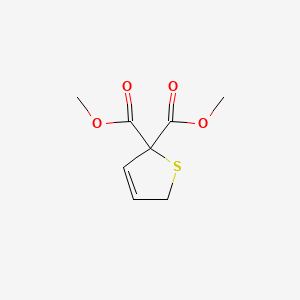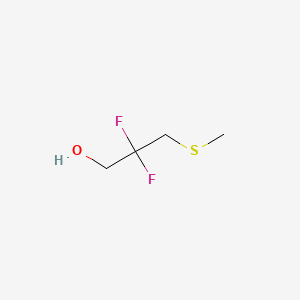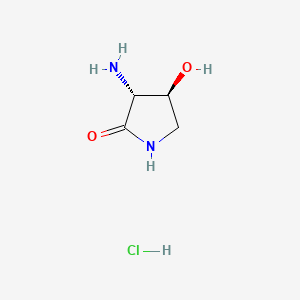![molecular formula C8H12O2 B6604672 6-oxaspiro[3.5]nonan-2-one CAS No. 2386846-79-1](/img/structure/B6604672.png)
6-oxaspiro[3.5]nonan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-oxaspiro[3.5]nonan-2-one, commonly referred to as 6-OSN, is a cyclic organic compound belonging to the class of spiro compounds. It is a colorless, volatile liquid with a pungent odor and is used in a variety of applications, ranging from pharmaceuticals to cosmetics. 6-OSN has a wide range of biological activities, including anti-inflammatory, antioxidant, and anti-cancer properties. It has been studied in various scientific research applications and has shown promising results in the treatment of a variety of diseases.
Scientific Research Applications
6-OSN has been studied in various scientific research applications, including cancer treatment, anti-inflammatory, antioxidant, and anti-cancer properties. It has been found to be effective in the treatment of various types of cancer, including breast, lung, and pancreatic cancers. It has also been found to have anti-inflammatory and antioxidant properties, which may be beneficial in the treatment of inflammatory diseases, such as rheumatoid arthritis. In addition, 6-OSN has been found to have anti-cancer properties, which may be beneficial in the treatment of various types of cancer.
Mechanism of Action
The mechanism of action of 6-OSN is not fully understood. However, it is believed to act by inducing apoptosis in cancer cells and by inhibiting the growth of cancer cells. It is also believed to act by inhibiting the activity of certain enzymes involved in the growth and spread of cancer cells. In addition, 6-OSN has been found to have anti-inflammatory and antioxidant properties, which may be beneficial in the treatment of inflammatory diseases.
Biochemical and Physiological Effects
6-OSN has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes involved in the growth and spread of cancer cells. It has also been found to have anti-inflammatory and antioxidant properties, which may be beneficial in the treatment of inflammatory diseases. In addition, 6-OSN has been found to have anti-cancer properties, which may be beneficial in the treatment of various types of cancer.
Advantages and Limitations for Lab Experiments
The use of 6-OSN in laboratory experiments has a number of advantages and limitations. One of the main advantages is that it is a relatively inexpensive compound, making it a cost-effective option for experimentation. Additionally, 6-OSN is a relatively stable compound, making it easier to store and transport. However, 6-OSN is a volatile compound, which can make it difficult to work with in a laboratory setting. In addition, it is important to note that 6-OSN is a toxic compound, and should be handled with caution.
Future Directions
The potential applications of 6-OSN are vast and there are a number of potential future directions for further research. These include further studies into its anti-cancer properties, as well as its potential use in the treatment of other diseases, such as inflammatory diseases. Additionally, further research into the biochemical and physiological effects of 6-OSN could provide valuable insight into its potential therapeutic applications. Finally, further research into the synthesis methods for 6-OSN could lead to improved methods for its production.
Synthesis Methods
6-OSN can be synthesized by several different methods, including the Grignard reaction, the Claisen condensation reaction, and the Wittig reaction. The Grignard reaction involves the addition of a Grignard reagent to an aldehyde or ketone, followed by hydrolysis to form the desired product. The Claisen condensation reaction involves the condensation of two esters to form an alkoxide, which is then hydrolyzed to form the desired product. The Wittig reaction involves the addition of a phosphonium salt to an aldehyde or ketone, followed by hydrolysis to form the desired product.
properties
IUPAC Name |
6-oxaspiro[3.5]nonan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O2/c9-7-4-8(5-7)2-1-3-10-6-8/h1-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPLKGMWTZNLPKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CC(=O)C2)COC1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.18 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-butyl N-{7-methylpyrrolo[1,2-c]pyrimidin-3-yl}carbamate](/img/structure/B6604597.png)


![6H-[1]Benzothiopyrano[4,3-b]quinoline, 7-methyl-, 5,5-dioxide](/img/structure/B6604623.png)



![(2S,4R)-4-(difluoromethoxy)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-2-carboxylic acid](/img/structure/B6604644.png)
![tert-butyl N-(3-{[(1r,4r)-4-aminocyclohexyl]oxy}propyl)carbamate](/img/structure/B6604646.png)



![N-[4-(4-nitrophenoxy)phenyl]acetamide](/img/structure/B6604688.png)